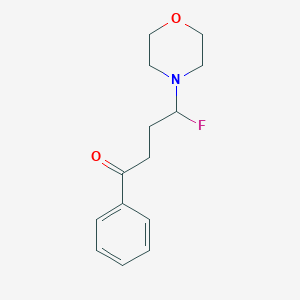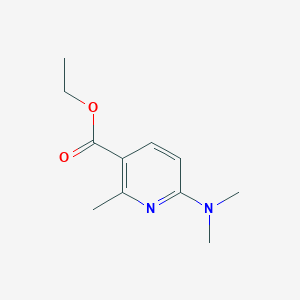
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C35H35BN2O3 and a molecular weight of 542.492 g/mol This compound is known for its unique structure, which includes a pyridinium core substituted with an acetoxy group and a morpholine ring, paired with a tetraphenylborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with acetic anhydride to introduce the acetoxy group. This is followed by the formation of the pyridinium salt through a reaction with tetraphenylborate. The reaction conditions generally require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium derivatives, while substitution reactions can introduce different functional groups in place of the acetoxy group .
Scientific Research Applications
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The acetoxy group can participate in esterification reactions, while the morpholine ring can interact with various biological molecules. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions .
Comparison with Similar Compounds
Similar Compounds
1-Acetoxy-2-methyl-4-morpholinopyridin-1-ium tetraphenylborate: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
Tetraphenylborate salts: Various salts with different cations but the same tetraphenylborate anion.
Uniqueness
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups and the presence of the tetraphenylborate anion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
308124-96-1 |
|---|---|
Molecular Formula |
C35H35BN2O3 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(14)16-13-4-2-11(3-5-13)12-6-8-15-9-7-12/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |
InChI Key |
JDDCITNEBKRXON-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
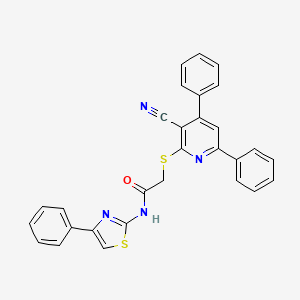
![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
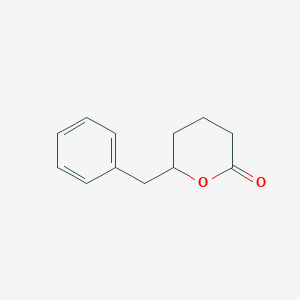

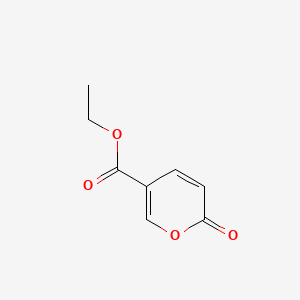
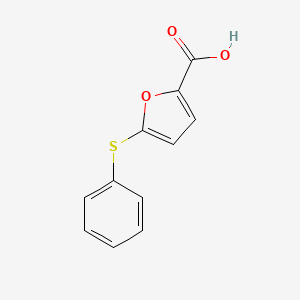
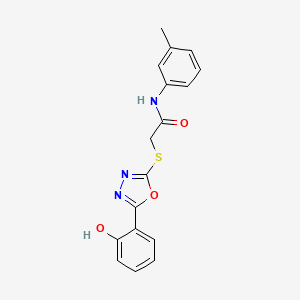
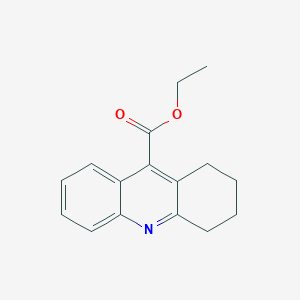
![2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
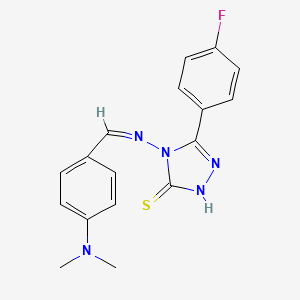
![Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B15053743.png)
